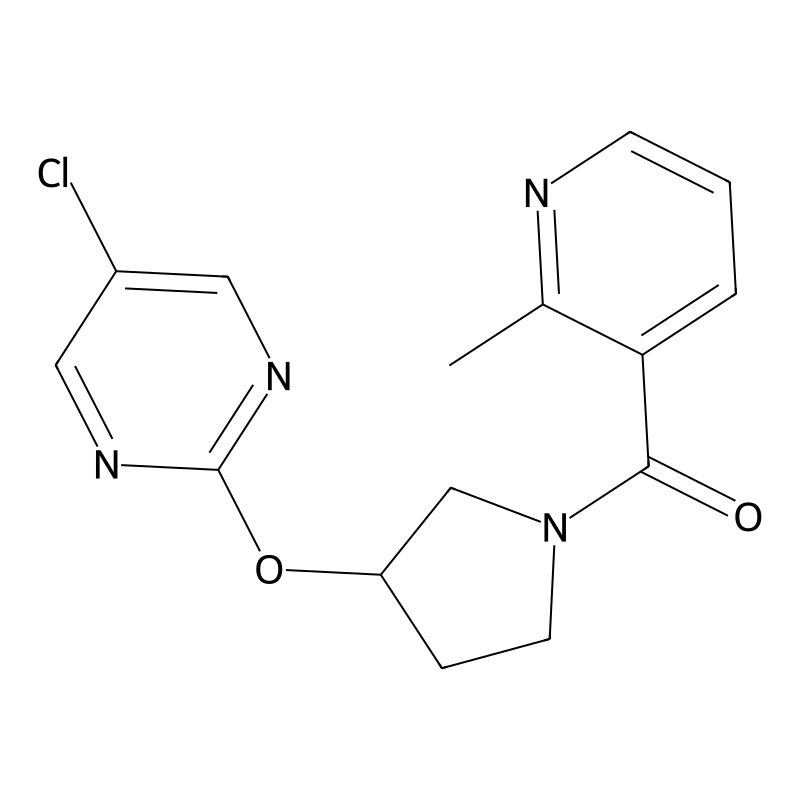5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
5-Chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a chloro substituent, and a pyrrolidine moiety linked to a carbonyl group derived from 2-methylpyridine. The compound's molecular formula is , and it possesses a molecular weight of approximately 285.75 g/mol. The presence of the chlorine atom and the pyrrolidine structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
The chemical reactivity of 5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can be explored through various reactions typical for compounds containing halogens, nitrogen, and oxygen functionalities. Key reactions may include:
- Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, potentially allowing for the introduction of various nucleophiles.
- Esterification: The hydroxyl group on the pyrrolidine can react with carboxylic acids to form esters.
- Condensation Reactions: The compound can participate in condensation reactions due to the presence of carbonyl groups.
These reactions can be utilized in synthetic pathways to modify or enhance the compound's properties for specific applications.
Initial studies suggest that compounds similar to 5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine may exhibit notable biological activities, including:
- Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer Activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
Further biological assays are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.
The synthesis of 5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves several steps:
- Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors containing carbon and nitrogen functionalities.
- Introduction of the Chloro Group: Chlorination methods can be employed to introduce the chlorine substituent at the desired position on the pyrimidine ring.
- Attachment of the Pyrrolidine Moiety: This step may involve nucleophilic substitution or coupling reactions with a pyrrolidine derivative that has been functionalized with a carbonyl group derived from 2-methylpyridine.
These synthetic routes require careful optimization to maximize yield and purity.
5-Chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has potential applications in:
- Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting specific diseases.
- Research Tools: It may also be useful in biochemical research for studying enzyme interactions or cellular pathways.
The versatility in its chemical structure allows for modifications that could enhance its efficacy or reduce toxicity.
Interaction studies involving 5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine are crucial for understanding its pharmacokinetics and pharmacodynamics. Such studies may include:
- Protein Binding Assays: To determine how well the compound binds to plasma proteins, which affects its bioavailability.
- Enzyme Inhibition Studies: To assess whether it inhibits specific enzymes related to drug metabolism or disease pathways.
These interactions will provide insights into dosage optimization and potential side effects.
Several compounds share structural similarities with 5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine. A comparison highlights its uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 5-Chloro-2-methylpyridine | Simple chlorinated pyridine | Lacks the complex pyrrolidine structure | |
| 2-Methylpyridine | Basic pyridine structure | No halogen or additional functional groups | |
| Pyrrolidinone Derivative | Contains a pyrrolidinone ring | Does not incorporate pyrimidine or halogen |
5-Chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine stands out due to its combination of a chlorinated heterocyclic system with both pyrrole and pyrimidine rings, which may lead to unique biological activities not present in simpler analogs.
This comprehensive overview underscores the potential significance of 5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine in medicinal chemistry and related fields. Further research is warranted to explore its full capabilities and applications.








